molecular formula C10H6N2O2 B1396058 Methyl 2,5-dicyanobenzoate CAS No. 714237-94-2

Methyl 2,5-dicyanobenzoate

Cat. No. B1396058
CAS RN: 714237-94-2
M. Wt: 186.17 g/mol
InChI Key: BVUXZERFSVCPBC-UHFFFAOYSA-N
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Description

Methyl 2,5-dicyanobenzoate is a benzoic acid derivative with the molecular formula C10H6N2O2 . It has gained attention in various fields of research and industry for its distinctive properties.


Synthesis Analysis

This compound can be synthesized from methyl 2,5-dibromobenzoate. A mixture of methyl 2,5-dibromobenzoate, cuprous cyanide, and 18-Crown-6 is stirred for 24 hours in dry DMF at 150 °C under N2 atmosphere. The mixture is then poured into hartshorn (ammonia/distilled water = 1:1 (V/V)) and stirred for another hour .


Molecular Structure Analysis

The molecular weight of this compound is 186.17 . The InChI code for this compound is 1S/C10H6N2O2/c1-14-10(13)9-4-7(5-11)2-3-8(9)6-12/h2-4H,1H3 .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Process Development

Methyl 2,5-dicyanobenzoate derivatives have been extensively explored in the synthesis of various chemical compounds. For instance, A. Kucerovy et al. (1997) discussed the development of a prototype process for the preparation of Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, a new chemical entity designed for treating hyperproliferative disorders, inflammatory disorders, and cancer (Kucerovy et al., 1997). This highlights the role of this compound derivatives in the synthesis of therapeutically significant compounds.

Fluorescent Probes and Spectroscopic Applications

This compound and its derivatives find applications in spectroscopy and as fluorescent probes. M. Józefowicz et al. (2013) studied the impact of methyl methacrylate (MM) polymerization on the emission modes of the fluorescence spectrum of ethyl 5-(4-aminophenyl)-3-amino-2,4-dicyanobenzoate and ethyl 5-(4-dimethylaminophenyl)-3-amino-2,4-dicyanobenzoate. They found a relationship between changes in spectroscopic characteristics and the degree of monomer conversion into polymer, predestining these molecules as fluorescence probes for monitoring MM polymerization processes (Józefowicz et al., 2013).

Anticancer Research

In the field of anticancer research, A. Habib et al. (2019) synthesized a series of 5-methyl benzimidazole based N-Heterocyclic carbene ligands and respective silver(I) complexes, which were tested on cancer cell lines. These compounds showed cytotoxicity to cancer cells, indicating potential for anticancer applications (Habib et al., 2019).

Polymer and Material Science

In polymer and material science, the role of this compound derivatives is also notable. For example, T. Crowell et al. (1984) explored the solvolysis of methyl 3,5-dihydroxybenzoate in molten potassium thiocyanate and eutectic Na+K+SCN, demonstrating applications in organic substitution reactions in molten salts (Crowell et al., 1984).

Neuroprotective Studies

In the domain of neurology, Liang Cai et al. (2016) investigated the neuroprotective effects of methyl 3,4-dihydroxybenzoate against oxidative damage in SH-SY5Y cells, showing its efficacy in mitigating oxidative stress and inhibiting apoptosis, which can be significant for neuroprotective therapies (Cai et al., 2016).

Environmental and Analytical Chemistry

This compound derivatives are also used in environmental and analytical chemistry. X. Ye et al. (2008) developed a method to measure concentrations of various environmental phenols, including methyl paraben, in human milk. This underscores the utility of such compounds in analytical methods for environmental monitoring (Ye et al., 2008).

Safety and Hazards

Methyl 2,5-dicyanobenzoate is classified under GHS07 for safety. The hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation and breathing vapors, mist, or gas .

Biochemical Analysis

Biochemical Properties

Methyl 2,5-dicyanobenzoate plays a significant role in biochemical reactions, particularly in the synthesis of organic compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of the enzyme’s function .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in metabolic pathways, thereby altering the cell’s metabolic state. Additionally, it can impact cell signaling pathways by interacting with specific receptors or signaling molecules, leading to changes in cellular responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For instance, this compound has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Conversely, it can also activate enzymes by inducing conformational changes that enhance their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential cumulative impacts on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. For example, in rodent models, low doses of this compound have been associated with enhanced metabolic activity, whereas high doses have led to toxicity and adverse physiological responses. Threshold effects and dose-dependent toxicity are critical considerations in these studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. The metabolic pathways include phase I and phase II reactions, where this compound undergoes oxidation, reduction, and conjugation reactions. These metabolic processes can influence the compound’s bioavailability and activity within the organism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, nucleus, or endoplasmic reticulum, where it can exert its biochemical effects. The subcellular localization of this compound is crucial for understanding its role in cellular processes and its overall activity .

properties

IUPAC Name

methyl 2,5-dicyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2/c1-14-10(13)9-4-7(5-11)2-3-8(9)6-12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUXZERFSVCPBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50717156
Record name Methyl 2,5-dicyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

714237-94-2
Record name Methyl 2,5-dicyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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